Synthetic Intermediate vs. Unsubstituted Homophthalimide
While unsubstituted homophthalimide (CAS 4456-77-3) serves as the core scaffold, leading dual inhibitors of HRV 2A and 3C proteases, such as LY343814 (a representative comparator from the N-substituted homophthalimide series), derive their potent antiviral activity from specific N-alkyl modifications [1]. The target compound, 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, is documented as a direct synthetic precursor to a series of active compounds via functionalization of its propanoic acid group, enabling the creation of focused libraries for SAR exploration [2]. This contrasts with inhibitors like LY343814, which are end-point lead structures rather than versatile building blocks. The target compound offers a distinct advantage as a common intermediate for side-chain optimization.
| Evidence Dimension | Synthetic Versatility & Role in Discovery |
|---|---|
| Target Compound Data | Building block with a synthetically addressable carboxylic acid handle; known to yield active N-(2-aminoethyl)propanamide derivatives [2]. |
| Comparator Or Baseline | LY343814 (potent dual inhibitor) and unsubstituted Homophthalimide (CAS 4456-77-3): End-point leads or inert core scaffolds lacking the propanoic acid handle. |
| Quantified Difference | Functional group presence vs. absence; enables a distinct vector for chemical elaboration, as demonstrated by its use in generating compounds for USP7 ligand and rhinovirus protease programs [2]. |
| Conditions | Synthetic chemistry assessment based on published reaction schemes and patent literature [2]. |
Why This Matters
For procurement decisions in medicinal chemistry, this compound's value lies in its status as an advanced intermediate for SAR expansion, which is a fundamentally different utility than that of a non-functionalizable core or a finalized lead compound.
- [1] Wang, Q.M.; Johnson, R.B.; Jungheim, L.N.; Cohen, J.D.; Villarreal, E.C. Dual inhibition of human rhinovirus 2A and 3C proteases by homophthalimides. Antimicrobial Agents and Chemotherapy 42(4): 916-920, 1998. PMID: 9559808. View Source
- [2] Molaid Chemical Database. 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 75513-35-8): Reaction Information and Patent Literature. Citing patents WO2022272133A3 (USP7 ligands) and the synthesis of rhinovirus 3C protease inhibitors. View Source
